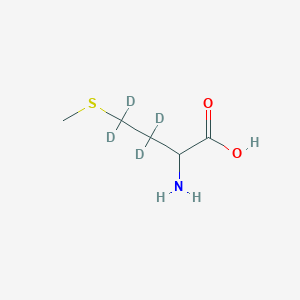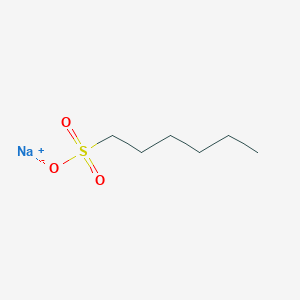
2-Amino-3,3,4,4-tetradeuterio-4-methylsulfanylbutanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis The synthesis of amino acid derivatives often employs the reactivity of amino and carboxyl terminal groups for the preparation of various derivatives, including those with tetrazole-containing groups through reactions involving triethyl orthoformate and sodium azide in acetic acid (Putis, Shuvalova, & Ostrovskii, 2008). Additionally, the synthesis of diamino acids from aspartic acid, involving the introduction of alkyl groups and construction of aziridine rings, demonstrates the complexity and versatility in amino acid synthesis (Park, Tian, & Kim, 2001).
Molecular Structure Analysis The molecular structure of amino acids and their derivatives can significantly affect their chemical and physical properties. The solid-state structures of cyclo-β-peptides, for example, show how the arrangement of amino acid units can form tubular structures, demonstrating the importance of molecular structure analysis in understanding amino acid derivatives (Seebach, Matthews, Meden, Wessels, Baerlocher, & McCusker, 1997).
Chemical Reactions and Properties Chemical reactions involving amino acids, such as the synthesis of tetrazole-containing derivatives or the creation of aziridine rings, illustrate the reactivity of these compounds. The reactivity of amino and carboxyl groups is crucial for the synthesis of various derivatives, which can have significant implications for their chemical properties and potential applications (Putis, Shuvalova, & Ostrovskii, 2008); (Park, Tian, & Kim, 2001).
Physical Properties Analysis The physical properties of amino acid derivatives can be influenced by their molecular structure. The tubular stacking of cyclo-β-peptides highlights the role of molecular arrangement in determining the physical properties of these compounds. Understanding the solid-state structures and how they interact can provide insights into the physical properties of amino acid derivatives (Seebach, Matthews, Meden, Wessels, Baerlocher, & McCusker, 1997).
Chemical Properties Analysis The chemical properties of amino acid derivatives, such as reactivity and stability, are essential for their application in various fields. The synthesis and analysis of derivatives like tetrazole-containing compounds or aziridine-containing amino acids demonstrate the diverse chemical properties that can be achieved through specific synthetic routes. These properties are crucial for understanding the potential uses and behaviors of amino acid derivatives in different chemical environments (Putis, Shuvalova, & Ostrovskii, 2008); (Park, Tian, & Kim, 2001).
Propiedades
IUPAC Name |
2-amino-3,3,4,4-tetradeuterio-4-methylsulfanylbutanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H11NO2S/c1-9-3-2-4(6)5(7)8/h4H,2-3,6H2,1H3,(H,7,8)/i2D2,3D2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FFEARJCKVFRZRR-RRVWJQJTSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSCCC(C(=O)O)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])(C(C(=O)O)N)C([2H])([2H])SC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H11NO2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
153.24 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
DL-Methionine-d4 | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.










![(2S)-2-[[(2S)-2-[[(2S)-2-[[(2R)-2-[[2-[(2-aminoacetyl)amino]acetyl]amino]-3-sulfanylpropanoyl]amino]-3-phenylpropanoyl]amino]-3-phenylpropanoyl]amino]-N-[(2S)-4-amino-1-[[(2R)-1-[(2S)-2-[[(Z,2S)-1,5-diamino-1-oxopent-3-en-2-yl]carbamoyl]pyrrolidin-1-yl]-1-oxo-3-sulfanylpropan-2-yl]amino]-1,4-dioxobutan-2-yl]pentanediamide](/img/structure/B49868.png)



